molecular formula C11H9F3O2 B8477162 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid

5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B8477162
M. Wt: 230.18 g/mol
InChI Key: YSOAQAFSCLIAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is a unique organic compound characterized by its indene core structure with a carboxylic acid group at the second position and a trifluoromethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the Perkin reaction, where phthalic anhydrides react with malononitrile in the presence of a catalyst . Another method involves the Knoevenagel reaction of 1H-indene-1,3(2)-dione derivatives with malononitrile . These reactions are usually carried out under controlled conditions with specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification methods such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indene derivatives, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These characteristics make it particularly valuable in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-2-1-6-3-8(10(15)16)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,15,16)

InChI Key

YSOAQAFSCLIAJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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